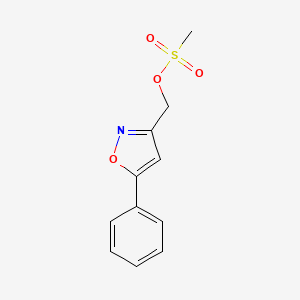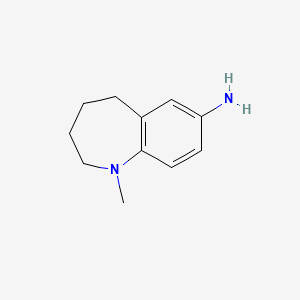
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and is known for its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a benzene ring fused to an azepine ring, with a methyl group at the nitrogen atom and an amine group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminophenol with an equimolar amount of N-tert-butyl-1,5,3-dithiazepane under mild conditions (20°C, 3 hours) in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform . This method yields the desired benzazepine derivative in moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced benzazepine derivatives, and various substituted benzazepines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine
- 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Comparison: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzazepines, this compound exhibits different reactivity and potential therapeutic applications, making it a valuable target for further research and development .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-methyl-2,3,4,5-tetrahydro-1-benzazepin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-13-7-3-2-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
InChI Key |
QQDQUWZZMUOQKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
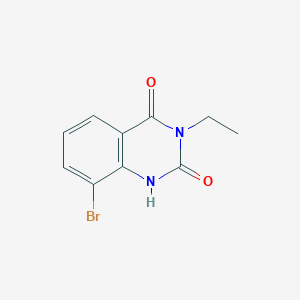
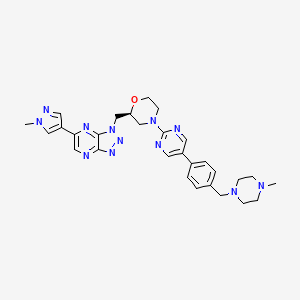
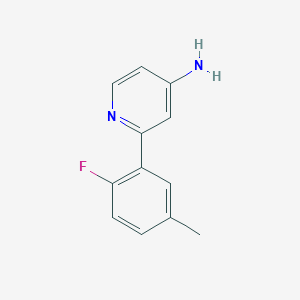
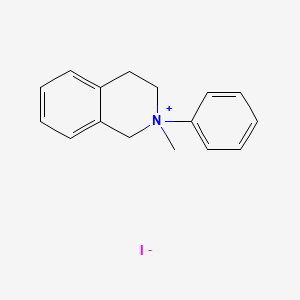
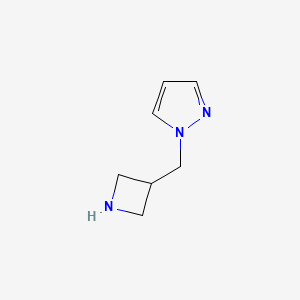
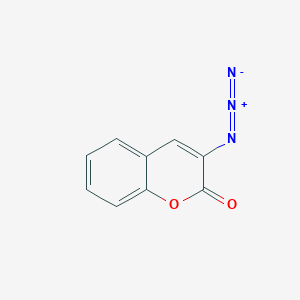
![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)
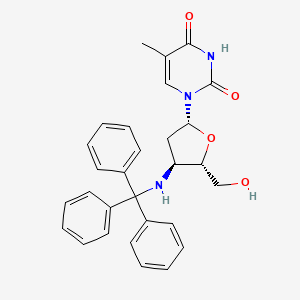
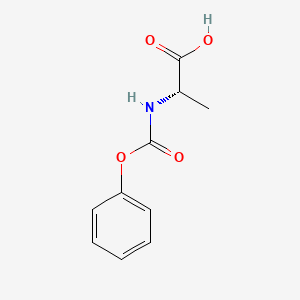
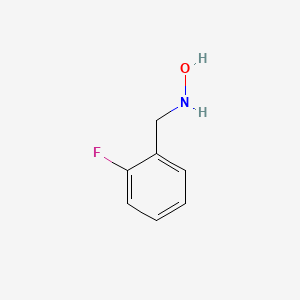
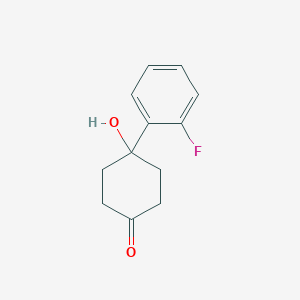
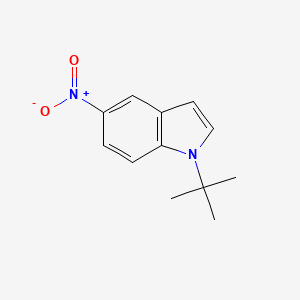
![1-[4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8514245.png)
